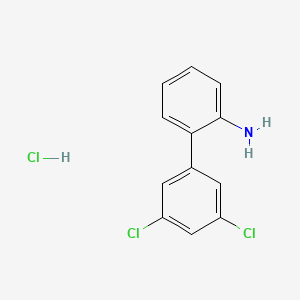
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde
Overview
Description
“2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde” is a chemical compound with the CAS Number: 1372096-40-6. It has a molecular weight of 200.29 and its IUPAC name is 2,4-bis(methylsulfanyl)-5-pyrimidinecarbaldehyde .
Molecular Structure Analysis
The InChI code for “2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde” is 1S/C7H8N2OS2/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde” include a molecular weight of 200.29 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved information.Scientific Research Applications
Synthesis of Fused Pyrimidines
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde: is a key precursor in the synthesis of fused pyrimidines, which are significant due to their presence in many biologically active compounds. The pyrimidine fragment is an important pharmacophore for the development of new drugs, especially in the synthesis of pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and other complex structures .
Material Science Applications
In material science, this compound can be utilized to create novel materials with specific electronic properties. Pyrimidine derivatives are known to exhibit semiconducting properties, which can be harnessed in the development of organic electronic devices .
Chemical Synthesis
The compound serves as an intermediate in chemical synthesis, particularly in the construction of molecules with potential therapeutic properties. Its reactivity allows for the formation of complex molecules that can be further modified for various chemical synthesis applications .
Chromatography
In analytical chemistry, specifically chromatography, derivatives of this compound can be used as standards or reagents. Their unique structure allows them to be used in the calibration of equipment and in the development of new chromatographic methods .
Life Science Research
Within life sciences, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can be used in the study of nucleic acids due to its structural similarity to the pyrimidine bases found in DNA and RNA. This makes it valuable for research into gene expression and regulation .
Analytical Chemistry
This compound can also play a role in the development of new analytical methods. Its distinct chemical structure can be used to create sensors or assays for the detection of various biological or chemical substances .
Future Directions
While specific future directions for “2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde” are not available, pyrimidines in general continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
2,4-bis(methylsulfanyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS2/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOAMBKQNWXFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1C=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






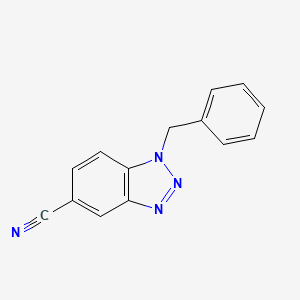

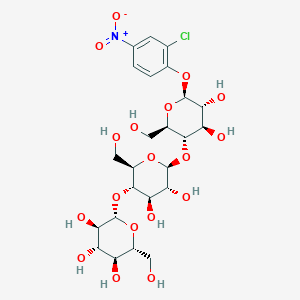
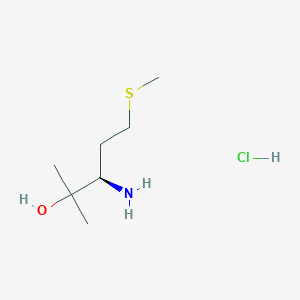
![2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B1457847.png)

![5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride](/img/structure/B1457850.png)
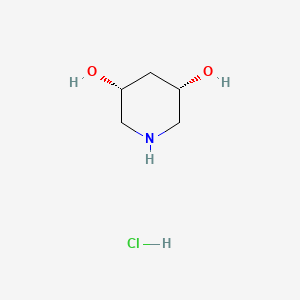
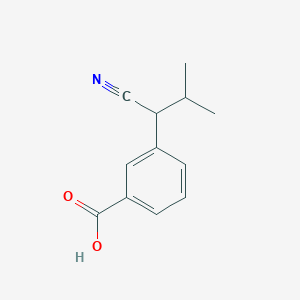
![6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1457855.png)
